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Introduction
TTI-0102 is a novel, new chemical entity (NCE) developed by Thiogenesis Therapeutics,

designed as a prodrug of cysteamine.[1] It is an asymmetric disulfide composed of cysteamine

and another thiol component.[1] This design aims to improve upon the therapeutic profile of

cysteamine by offering a gradual, two-step metabolic release of the active molecule.[1] This

controlled release is intended to mitigate the side effects associated with immediate-release

cysteamine, such as gastrointestinal issues and strong body odor, thereby allowing for higher

dosing and the potential for once-daily administration.[1] TTI-0102 is currently under

investigation in multiple Phase 2 clinical trials for conditions linked to mitochondrial oxidative

stress, including Mitochondrial Encephalopathy, Lactic Acidosis, and Stroke-like episodes

(MELAS) and Leigh syndrome spectrum.[1]

Pharmacokinetics and Bioavailability
A Phase 1, open-label, dose-escalation study was conducted in healthy volunteers to evaluate

the safety, tolerability, and pharmacokinetics of orally administered TTI-0102 compared to

Cystagon® (cysteamine bitartrate). The study demonstrated that TTI-0102 was safe and well-

tolerated at doses ranging from 600 mg to 2400 mg cysteamine-base equivalent, with no

serious adverse events reported.

Quantitative Pharmacokinetic Data
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The following tables summarize the key pharmacokinetic parameters obtained from the Phase

1 clinical trial.

Table 1: Cmax of Cysteamine after Administration of TTI-0102 and Cystagon®

Treatment Group
Dose (cysteamine-
base equivalent)

Mean Cmax
(mg/mL)

Standard Deviation

TTI-0102 2400 mg 3.49 0.95

Cystagon® 600 mg 3.19 1.12

Note: The difference in Cmax between the 2400 mg TTI-0102 dose and the 600 mg Cystagon®

dose was not statistically significant (p=0.61).

Table 2: AUC of Cysteamine after Administration of TTI-0102 and Cystagon®

Treatment Group
Dose (cysteamine-
base equivalent)

Mean AUC
(hr.mg/mL)

Standard Deviation

TTI-0102 2400 mg 20.38 4.27

Cystagon® 600 mg 7.32 1.76

These data indicate that even at a four-fold higher equivalent dose, TTI-0102 did not produce a

significantly higher peak plasma concentration (Cmax) of cysteamine compared to the standard

dose of Cystagon®. However, the total drug exposure (AUC) was substantially increased with

TTI-0102, suggesting a prolonged release profile. Therapeutic levels of cysteamine were

maintained for over 24 hours with TTI-0102, supporting the potential for a once-daily dosing

regimen.[1]

Experimental Protocols
While detailed, step-by-step experimental protocols for the TTI-0102 clinical trials are not

publicly available, the following outlines the general methodologies based on published

information.
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Phase 1 Dose-Escalation Study in Healthy Volunteers
Study Design: An open-label, dose-escalation study.

Participants: Healthy volunteers.

Treatments and Dosages:

Control: 600 mg of Cystagon®.

TTI-0102: Dose-escalation cohorts receiving 600 mg, 1200 mg, and 2400 mg cysteamine-

base equivalent of TTI-0102.

Pharmacokinetic Sampling: Blood samples were collected at various time points after drug

administration to determine the plasma concentrations of cysteamine. The exact sampling

schedule is not specified in the available documents.

Analytical Method: The concentration of cysteamine in plasma was likely determined using a

validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry

(LC-MS/MS), which is a standard for such studies.

Phase 2a Study in Leigh Syndrome Spectrum
Study Design: A partially randomized, placebo-controlled, sequential dose-ranging study.

Participants: Adults and children with Leigh Syndrome Spectrum.

Treatment: Oral TTI-0102 administered twice daily for 12 weeks.

Objectives:

To characterize the relationship between TTI-0102 drug levels and

pharmacokinetic/pharmacodynamic parameters.

To generate a population PK model to inform dosing for subsequent studies.

Assessments: Participants are required to visit the clinic for checkups and testing at

baseline, five times during the 12-week treatment period, and one month after the last dose.
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Mechanism of Action and Signaling Pathway
TTI-0102 acts as a prodrug of cysteamine. Following oral administration, it undergoes a two-

step metabolic process that gradually releases cysteamine. Cysteamine, in turn, increases the

intracellular levels of cysteine. Cysteine is a critical precursor for the synthesis of several vital

molecules that play a key role in mitochondrial function and cellular protection against oxidative

stress.

The key downstream effects of TTI-0102 administration are:

Increased Glutathione (GSH) Production: Cysteine is the rate-limiting amino acid for the

synthesis of glutathione, the most abundant intracellular antioxidant. By increasing cysteine

availability, TTI-0102 boosts glutathione levels, which helps to neutralize reactive oxygen

species (ROS) and maintain redox balance within the mitochondria.

Increased Taurine Levels: Cysteamine can be metabolized to taurine, an amino acid with

various physiological functions, including antioxidant and anti-inflammatory properties, as

well as a role in stabilizing mitochondrial membranes.

Increased Coenzyme A (CoA) Synthesis: Cysteine is also a precursor for the synthesis of

Coenzyme A, an essential cofactor in numerous metabolic pathways, including the Krebs

cycle and fatty acid metabolism, which are crucial for cellular energy production.
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Fig. 1: TTI-0102 Mechanism of Action Pathway.

Experimental Workflow
The general workflow for a clinical trial investigating the pharmacokinetics of TTI-0102 would

involve several key stages, from participant recruitment to data analysis.
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Fig. 2: General Experimental Workflow for a TTI-0102 Clinical Trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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